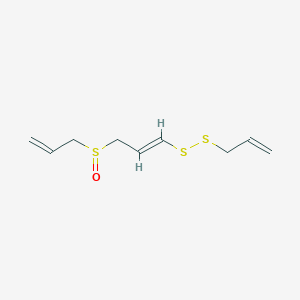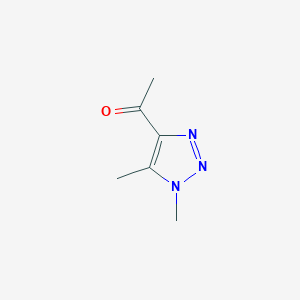
1-(1,5-Dimethyltriazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-Dimethyltriazol-4-yl)ethanone, commonly known as DMTE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTE belongs to the class of triazoles, which are widely used as building blocks in organic synthesis.
Wirkmechanismus
The mechanism of action of DMTE is not fully understood. However, it is believed that DMTE exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. DMTE has also been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
DMTE has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the biochemical and physiological functions of the body. However, further studies are needed to fully understand the long-term effects of DMTE on the body.
Vorteile Und Einschränkungen Für Laborexperimente
DMTE has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits potent antimicrobial activity against a wide range of bacteria and fungi. However, DMTE also has some limitations, including its low solubility in water and its potential toxicity to certain cell lines.
Zukünftige Richtungen
DMTE has several potential future directions for research. One potential direction is the development of new antibiotics based on the structure of DMTE. Another potential direction is the investigation of the anti-inflammatory and analgesic properties of DMTE for the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the long-term effects of DMTE on the body and its potential toxicity to certain cell lines.
Conclusion:
In conclusion, DMTE is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of science. DMTE exhibits potent antimicrobial activity, anti-inflammatory and analgesic properties, and has a low toxicity profile. Further research is needed to fully understand the mechanism of action of DMTE and its potential applications in medicine and other fields of science.
Synthesemethoden
DMTE can be synthesized by reacting 1,1-dimethylhydrazine with ethyl acetoacetate, followed by oxidation with potassium permanganate. Alternatively, DMTE can be prepared by reacting 1,1-dimethylhydrazine with ethyl cyanoacetate, followed by cyclization with triethyl orthoformate. Both methods yield DMTE with high purity and yield.
Wissenschaftliche Forschungsanwendungen
DMTE has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMTE is in the field of medicinal chemistry. DMTE has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. DMTE has also been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
151797-83-0 |
|---|---|
Produktname |
1-(1,5-Dimethyltriazol-4-yl)ethanone |
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
1-(1,5-dimethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3 |
InChI-Schlüssel |
MCIHIVHKYDVHKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C)C(=O)C |
Kanonische SMILES |
CC1=C(N=NN1C)C(=O)C |
Synonyme |
Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



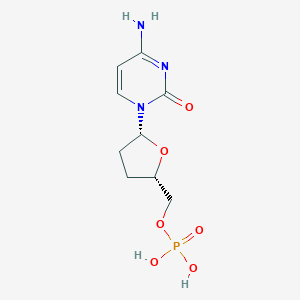
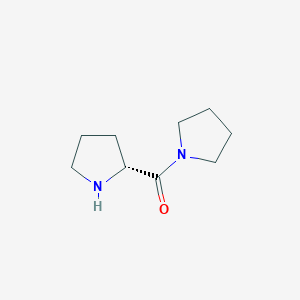
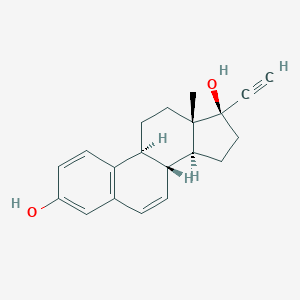
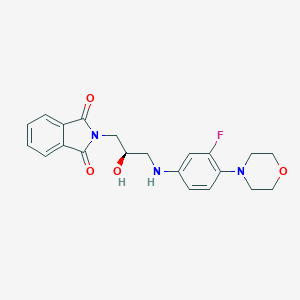
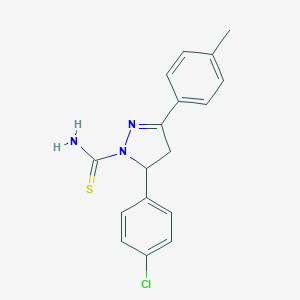
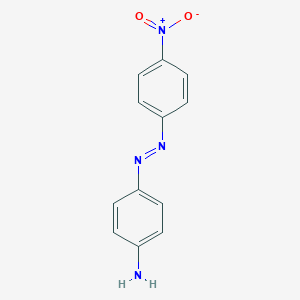

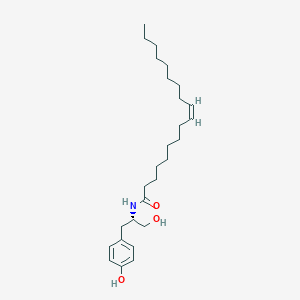
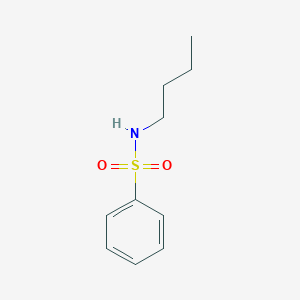
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
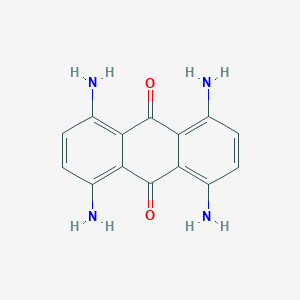
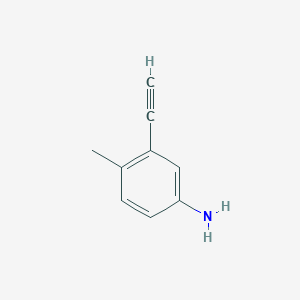
![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
